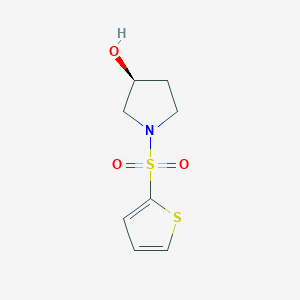

(S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol

Description

Properties

IUPAC Name |

(3S)-1-thiophen-2-ylsulfonylpyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S2/c10-7-3-4-9(6-7)14(11,12)8-2-1-5-13-8/h1-2,5,7,10H,3-4,6H2/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZCYGWVCAQJI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)S(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantioselective Synthesis

The synthesis of enantiomerically pure compounds such as (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol is a significant challenge in organic chemistry. The control of stereochemistry is paramount, as the biological activity of such molecules is often dependent on their specific three-dimensional arrangement. Various methodologies have been developed to achieve high levels of stereocontrol in the synthesis of substituted pyrrolidine (B122466) rings, which form the core of this compound. These strategies generally fall into categories such as substrate-controlled synthesis, the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution.

Derivatization and Chemical Transformations of S 1 Thiophene 2 Sulfonyl Pyrrolidin 3 Ol

Functionalization Reactions of the Pyrrolidine (B122466) Core

The pyrrolidine ring of (S)-1-(thiophene-2-sulfonyl)-pyrrolidin-3-ol offers several avenues for functionalization, primarily centered around the nitrogen atom and the carbon backbone. While the nitrogen is already substituted with the thiophene-2-sulfonyl group, further reactions can be envisioned at the carbon atoms of the pyrrolidine ring, although these are often more challenging to achieve selectively.

One of the most common strategies for functionalizing pyrrolidine rings is through N-alkylation or N-arylation. However, in the case of this compound, the nitrogen atom is part of a sulfonamide linkage, which significantly alters its reactivity compared to a free secondary amine. The electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the nitrogen, making direct N-alkylation or N-arylation challenging under standard conditions. More forcing conditions or alternative synthetic strategies would be required to introduce substituents at this position, which could involve cleavage and re-formation of the sulfonamide bond.

Functionalization of the carbon framework of the pyrrolidine core can be achieved through various methods, including C-H activation, although this remains a complex field of research. More classical approaches often involve starting from functionalized pyrrolidine precursors. For instance, derivatives with substituents at the 2, 4, or 5-positions of the pyrrolidine ring can be synthesized and then subjected to sulfonylation with thiophene-2-sulfonyl chloride to yield the desired analogues.

Recent advancements in synthetic methodologies have provided new routes to substituted pyrrolidines. For example, palladium-catalyzed hydroarylation of pyrrolines can yield 3-aryl pyrrolidines. While not directly applicable to the pre-formed this compound, such methods highlight the possibilities for creating diverse pyrrolidine cores that can be incorporated into analogues.

Table 1: Potential Functionalization Reactions of the Pyrrolidine Core

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| C-H Activation | C2, C4, C5 | Transition metal catalysts (e.g., Pd, Ru), directing groups | Substituted pyrrolidine ring |

| Alkylation (via precursor) | C2, C4, C5 | Alkyl halides, base | Alkyl-substituted pyrrolidine |

| Arylation (via precursor) | C2, C4, C5 | Aryl boronic acids, Pd catalyst (Suzuki coupling) | Aryl-substituted pyrrolidine |

Chemical Modifications and Transformations of the Thiophene (B33073) Ring

The thiophene ring in this compound is an aromatic system that can undergo various chemical transformations, most notably electrophilic substitution and metal-catalyzed cross-coupling reactions. The reactivity of the thiophene ring is significantly influenced by the electron-withdrawing sulfonyl group attached to it.

Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, are common for thiophene. Generally, these reactions occur preferentially at the C5 position, which is para to the sulfonyl group and the most activated position. The sulfonyl group deactivates the ring towards electrophilic attack, meaning that harsher reaction conditions may be required compared to unsubstituted thiophene.

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom, primarily at the C5 position.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents. However, due to the deactivating effect of the sulfonyl group and the sensitivity of the thiophene ring to strong acids, milder nitrating conditions are preferable. The nitration of thiophen-2-sulphonyl chloride has been reported to yield a mixture of the 4- and 5-nitro derivatives. researchgate.net

Metal-catalyzed cross-coupling reactions provide a powerful tool for the synthesis of thiophene derivatives with diverse substituents. These reactions typically require the presence of a halogen on the thiophene ring, which can be introduced via the electrophilic halogenation reactions mentioned above.

Suzuki Coupling: A halogenated derivative of this compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: This reaction involves the palladium-catalyzed coupling of a halo-thiophene derivative with an alkene to form a new C-C bond, leading to the introduction of vinyl substituents. nih.govnih.gov

Table 2: Representative Chemical Modifications of the Thiophene Ring

| Reaction Type | Position | Reagents and Conditions | Potential Product |

| Bromination | C5 | N-Bromosuccinimide (NBS), solvent | 5-Bromo-thiophene derivative |

| Nitration | C4/C5 | Nitrating agent (e.g., HNO₃/Ac₂O) | 4/5-Nitro-thiophene derivative |

| Suzuki Coupling | C5 (from 5-bromo derivative) | Arylboronic acid, Pd catalyst, base | 5-Aryl-thiophene derivative |

| Heck Coupling | C5 (from 5-bromo derivative) | Alkene, Pd catalyst, base | 5-Vinyl-thiophene derivative |

Reactivity and Derivatization of the Sulfonyl Group

The sulfonyl group in this compound is generally stable but can undergo certain chemical transformations. The primary reactions involving the sulfonyl group are nucleophilic substitution at the sulfur atom (if a suitable leaving group is present) and reduction.

Direct derivatization of the sulfonamide is challenging. However, if one were to synthesize analogues starting from thiophene-2-sulfonyl chloride, a wide variety of amines could be used in place of (S)-pyrrolidin-3-ol to generate a library of sulfonamides.

The reduction of the sulfonyl group is a possible transformation. Strong reducing agents can reduce aryl sulfonyl chlorides to the corresponding thiols. For instance, zinc dust in the presence of an acid can be used for this purpose. However, the conditions required for such a reduction might also affect other functional groups in the molecule, such as the hydroxyl group or the thiophene ring itself. Catalytic hydrogenation using noble metal catalysts like palladium can also be employed for the reduction of sulfonyl chlorides to thiols, often in the presence of a base to neutralize the HCl generated. mdpi.com

Another potential transformation is the conversion of the sulfonyl group into a sulfone by oxidation of the thiophene sulfur atom. However, this would fundamentally alter the electronic properties of the thiophene ring.

Regioselective and Chemoselective Reactions at the Hydroxyl Functionality

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is a key site for derivatization. Its reactivity allows for the introduction of a wide range of functional groups through regioselective and chemoselective reactions, which can significantly impact the molecule's biological activity and physicochemical properties.

Common reactions at the hydroxyl group include:

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a carboxylic acid, acid chloride, or anhydride. This reaction can be catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Etherification: The formation of an ether can be achieved through Williamson ether synthesis, which involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Mitsunobu Reaction: This is a particularly useful reaction for converting the alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry at the chiral center. nih.govnih.gov This reaction proceeds under mild conditions using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The inversion of stereochemistry is a key feature, allowing for the synthesis of the (R)-epimer of the derivatives.

The chemoselectivity of these reactions is generally high, as the hydroxyl group is often the most nucleophilic site in the molecule under neutral or basic conditions, especially when compared to the sulfonamide nitrogen.

Table 3: Regioselective and Chemoselective Reactions at the Hydroxyl Functionality

| Reaction Type | Reagents and Conditions | Potential Product | Stereochemistry |

| Esterification | Carboxylic acid, DCC, DMAP | Ester derivative | Retention |

| Etherification | Alkyl halide, NaH | Ether derivative | Retention |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD | Ester derivative | Inversion |

| Mitsunobu Reaction | HN₃, PPh₃, DEAD | Azide derivative | Inversion |

Synthesis and Exploration of Analogues with Diverse Substituents

The synthesis and exploration of analogues of this compound are driven by the need to understand the structure-activity relationship (SAR) and to develop compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov The chemical handles discussed in the previous sections provide the means to systematically modify the molecule and explore the chemical space around this scaffold.

Diverse substituents can be introduced at various positions:

On the pyrrolidine ring: Introducing alkyl or aryl groups at the 2, 4, or 5-positions can probe the steric and electronic requirements of the binding pocket of a biological target.

On the thiophene ring: Substitution at the C5 position with a range of electron-donating and electron-withdrawing groups can modulate the electronic properties of the entire molecule and influence its interaction with target proteins.

At the hydroxyl position: Converting the hydroxyl group into esters, ethers, or other functionalities can alter the hydrogen bonding capacity and lipophilicity of the compound.

Variation of the sulfonyl group: While challenging to modify directly, analogues can be synthesized using different sulfonyl chlorides (e.g., substituted thiophene-2-sulfonyl chlorides or other aryl/heteroaryl sulfonyl chlorides) to investigate the importance of the thiophene-2-sulfonyl moiety.

The synthesis of these analogues often involves multi-step sequences, starting from commercially available or readily prepared building blocks. For example, a library of analogues with different substituents on the thiophene ring could be prepared by first synthesizing a series of substituted thiophene-2-sulfonyl chlorides, which are then reacted with (S)-pyrrolidin-3-ol.

The biological evaluation of these synthesized analogues provides crucial data for building SAR models. rsc.org This information, in turn, guides the design of next-generation compounds with enhanced therapeutic potential.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Energy Minimization using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the preferred three-dimensional arrangement of atoms in a molecule, known as its conformation. The conformational landscape of a molecule is critical as it dictates its physical and biological properties.

For (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol, conformational analysis involves identifying all possible spatial arrangements (conformers) arising from the rotation around its single bonds. A key aspect of this analysis is the scanning of the potential energy surface (PES) by systematically rotating specific dihedral angles, such as the C-S bond connecting the thiophene (B33073) and sulfonyl groups, and the bonds within the pyrrolidine (B122466) ring. cam.ac.uk

The goal is to locate the global minimum energy conformation, which represents the most stable and populated structure of the molecule under equilibrium conditions. DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), are employed to calculate the electronic energy of each conformation. mdpi.com The resulting energy values are plotted against the rotational angles to visualize the PES. The conformers corresponding to energy minima on this surface are then subjected to full geometry optimization to find the most stable structures. This process ensures that the identified conformers are true stationary points, confirmed by the absence of imaginary frequencies in vibrational analysis. researchgate.net

The final optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles that characterize the most stable state of the molecule.

Quantum Mechanical Studies of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are essential for elucidating the electronic properties of a molecule, which govern its reactivity. These studies provide a detailed picture of electron distribution and orbital interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and kinetic stability. periodicodimineralogia.it It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, acting as an electron acceptor, is related to its electrophilicity. nih.govyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates a molecule is more reactive.

For thiophene sulfonamide derivatives, DFT calculations are used to determine the energies of these frontier orbitals. mdpi.com The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for nucleophilic and electrophilic attacks, respectively. In this compound, the HOMO is expected to be localized on the electron-rich thiophene ring, while the LUMO may be distributed across the sulfonyl group and the thiophene ring.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivative 1 | -6.79 | -2.14 | 4.65 |

| Thiophene Sulfonamide Derivative 2 | -6.91 | -2.30 | 4.61 |

| Thiophene Sulfonamide Derivative 3 | -7.14 | -2.49 | 4.65 |

| Thiophene Sulfonamide Derivative 4 | -6.55 | -2.27 | 4.28 |

| Thiophene Sulfonamide Derivative 7 | -5.96 | -2.52 | 3.44 |

Note: Data is sourced from a study on various substituted thiophene sulfonamides and is presented for illustrative purposes to show typical values obtained from FMO analysis. mdpi.com A higher energy gap, as seen in derivatives 1 and 3, suggests greater stability compared to derivative 7, which has the lowest energy gap.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized Lewis-like structures, such as core orbitals, lone pairs, and bonds. nih.gov This method is particularly useful for studying intramolecular interactions, including hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. dailymotion.comtaylorandfrancis.com

| Donor Orbital (i) | Acceptor Orbital (j) | Interaction Type | Expected Significance |

|---|---|---|---|

| LP (O) of Sulfonyl | σ* (S-C) | n → σ | High |

| LP (O) of Hydroxyl | σ (C-C) of Pyrrolidine | n → σ | Moderate |

| LP (N) of Pyrrolidine | σ (S-C) | n → σ | Moderate |

| π (C=C) of Thiophene | π (C=C) of Thiophene | π → π | High |

| σ (C-H) of Thiophene | σ (S-C) | σ → σ* | Low |

Note: This table is conceptual and lists the types of stabilizing intramolecular interactions that would be quantified by an NBO analysis.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP map would reveal:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the sulfonyl group and the hydroxyl group. These regions are the most likely sites for interactions with electrophiles or for forming hydrogen bonds as acceptors.

Positive Potential (Blue): Located around the hydrogen atoms, particularly the hydroxyl hydrogen and the hydrogens on the pyrrolidine and thiophene rings. These sites are susceptible to attack by nucleophiles.

The MEP map provides a comprehensive picture of the molecule's electronic landscape, complementing FMO analysis in predicting reactive sites.

Molecular Modeling and Docking Studies of Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. consensus.appscilifelab.se It is a critical tool in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate.

For this compound, docking studies can be used to explore its potential as an inhibitor of specific enzymes by simulating its interaction with their active sites. The process involves placing the ligand in various conformations within the protein's binding pocket and calculating a scoring function to estimate the binding energy. A lower binding energy typically indicates a more stable protein-ligand complex.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer drugs. Inhibitors of DHFR typically bind to the active site where the natural substrate, dihydrofolate, binds. Docking studies of this compound into the DHFR active site would aim to identify key interactions. The binding pocket of human DHFR contains important residues like Phe31, Gln35, Arg70, and Asn64. wisc.edu Potential interactions could include hydrogen bonds between the sulfonyl oxygens or the hydroxyl group of the ligand and polar residues in the active site. The thiophene and pyrrolidine rings could form hydrophobic or van der Waals interactions with nonpolar residues. wisc.edu

| Ligand Moiety | Potential Interacting Residue | Interaction Type |

|---|---|---|

| Hydroxyl (-OH) group | Glu30, Asp27 | Hydrogen Bond (Donor/Acceptor) |

| Sulfonyl (-SO2) oxygens | Arg70, Gln35 | Hydrogen Bond (Acceptor) |

| Thiophene ring | Phe31, Phe34 | π-π Stacking / Hydrophobic |

| Pyrrolidine ring | Ile7, Val115 | Hydrophobic |

Note: This table outlines plausible interactions based on the known structure of the DHFR active site and the chemical features of the ligand.

Beta-ketoacyl-acyl carrier protein synthase III (FabH): FabH is an essential enzyme that catalyzes the initial condensation step in the type II fatty acid synthesis pathway in bacteria, making it an attractive target for novel antibiotics. mdpi.com The active site of FabH features a catalytic triad (B1167595), typically composed of Cysteine, Histidine, and Asparagine/Histidine residues. Docking this compound into the FabH active site would explore its potential to disrupt this crucial enzymatic function. The ligand's hydroxyl group and sulfonyl oxygens could form hydrogen bonds with the catalytic triad or surrounding polar residues, while the thiophene ring could interact with a hydrophobic pocket within the active site.

| Ligand Moiety | Potential Interacting Residue | Interaction Type |

|---|---|---|

| Hydroxyl (-OH) group | His244, Asn274 (Catalytic Triad) | Hydrogen Bond (Donor/Acceptor) |

| Sulfonyl (-SO2) oxygens | His244, Ser334 | Hydrogen Bond (Acceptor) |

| Thiophene ring | Phe392, Val, Leu | Hydrophobic |

| Pyrrolidine ring | Hydrophobic pocket residues | Hydrophobic |

Note: This table outlines plausible interactions based on the known structure of the FabH active site and the chemical features of the ligand.

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While specific virtual screening campaigns leading to the identification of this compound are not extensively detailed in publicly available literature, the methodologies that would be employed in such a search can be described based on standard practices in the field for similar heterocyclic compounds.

These in silico methods are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of molecules known to be active for a particular target. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach. For a compound like this compound, a pharmacophore model would be developed based on a set of known inhibitors of a target. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A database of compounds would then be screened to find molecules that fit this pharmacophore model.

Structure-based virtual screening, on the other hand, relies on the three-dimensional structure of the biological target, which is often obtained through X-ray crystallography or NMR spectroscopy. Molecular docking is the most common method in this category. In a hypothetical scenario targeting a specific enzyme, the crystal structure of the enzyme would be used to define a binding pocket. This compound, along with a library of other molecules, would be computationally "docked" into this site. A scoring function is then used to estimate the binding affinity of the compound for the target, ranking it against other molecules in the library. The interactions of the thiophene, sulfonyl, and pyrrolidinol moieties with amino acid residues in the active site would be critical in determining the docking score and predicting the binding mode. For instance, the hydroxyl group of the pyrrolidine ring might act as a hydrogen bond donor or acceptor, while the thiophene ring could engage in hydrophobic or π-π stacking interactions. iosrjournals.orgresearchgate.net

A typical workflow for a virtual screening campaign that could identify this compound is outlined in the table below.

| Step | Methodology | Description |

| 1. Target Selection and Preparation | Structure-Based | Identification of a biologically relevant target (e.g., enzyme, receptor) and preparation of its 3D structure for docking. |

| 2. Library Preparation | Ligand-Based/Structure-Based | A collection of small molecules is prepared, which may include commercially available compounds, natural products, or a custom-designed library. The 3D structures of these molecules are generated and optimized. |

| 3. Pharmacophore Modeling (Optional) | Ligand-Based | If known active ligands exist, a pharmacophore model is created to pre-filter the compound library, selecting only those molecules with the desired chemical features. |

| 4. Molecular Docking | Structure-Based | The filtered or entire library of compounds is docked into the active site of the target protein. Scoring functions are used to rank the compounds based on their predicted binding affinity. |

| 5. Post-Docking Analysis and Filtering | Structure-Based | The top-ranked compounds are visually inspected for key interactions with the target. Further filtering based on physicochemical properties (e.g., Lipinski's rule of five) may be applied. |

| 6. Hit Identification and Experimental Validation | - | The most promising candidates, potentially including this compound, are selected for experimental testing to validate their biological activity. |

Such in silico studies are instrumental in prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. nih.gov

Prediction of Spectroscopic Signatures for Structural Elucidation

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules, which is invaluable for their structural elucidation and for the interpretation of experimental data. nih.gov

Vibrational Spectra

The infrared (IR) spectrum of this compound can be theoretically predicted using DFT calculations, often employing the B3LYP functional with a suitable basis set such as 6-31G(d) or 6-311++G(d,p). iosrjournals.orgnih.gov These calculations provide the vibrational frequencies and their corresponding intensities. The predicted spectrum would exhibit characteristic peaks corresponding to the various functional groups within the molecule.

Key vibrational modes for this compound would include:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, arising from the hydroxyl group on the pyrrolidine ring.

C-H stretches: Aromatic C-H stretching vibrations from the thiophene ring are expected around 3100 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring would appear in the 2850-3000 cm⁻¹ range.

S=O stretches: The sulfonyl group will show strong, characteristic asymmetric and symmetric stretching bands, typically in the regions of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-S stretch: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected in the 600-800 cm⁻¹ region. iosrjournals.org

C-N stretch: The stretching of the C-N bond in the pyrrolidine ring would likely appear in the 1000-1200 cm⁻¹ range.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations of similar molecules, is presented below. iosrjournals.orgnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| O-H stretch | 3500 - 3300 | Pyrrolidinol |

| Aromatic C-H stretch | 3150 - 3050 | Thiophene |

| Aliphatic C-H stretch | 3000 - 2850 | Pyrrolidine |

| Asymmetric S=O stretch | 1350 - 1320 | Sulfonyl |

| Symmetric S=O stretch | 1180 - 1150 | Sulfonyl |

| C-N stretch | 1200 - 1100 | Pyrrolidine |

| C-S stretch | 850 - 650 | Thiophene |

It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental data. iosrjournals.org

NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), is another powerful application of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov

For this compound, the predicted ¹H and ¹³C NMR spectra would show distinct signals for each unique nucleus in the molecule.

¹H NMR: The protons on the thiophene ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring would be found in the aliphatic region, with the proton attached to the carbon bearing the hydroxyl group (CH-OH) likely appearing at a downfield-shifted position (e.g., δ 3.5-4.5 ppm) compared to the other pyrrolidine protons. The proton of the hydroxyl group itself would give a signal whose chemical shift is sensitive to solvent and concentration.

¹³C NMR: The carbon atoms of the thiophene ring would resonate in the aromatic region of the ¹³C spectrum (e.g., δ 120-140 ppm). The carbons of the pyrrolidine ring would appear at higher field, with the carbon attached to the hydroxyl group being the most downfield of the aliphatic carbons.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts is provided below, based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene C-H | 7.0 - 8.0 | 125 - 140 |

| Pyrrolidine CH-OH | 4.0 - 4.5 | 65 - 75 |

| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.8 | 50 - 60 |

| Pyrrolidine CH₂ (other) | 1.8 - 2.5 | 30 - 40 |

| Pyrrolidinol O-H | Variable | - |

These theoretical predictions of vibrational and NMR spectra serve as a valuable guide for the analysis of experimental data, aiding in the unambiguous assignment of signals and the confirmation of the molecular structure of this compound.

The provided outline requires in-depth information on the use of this compound as a chiral building block for:

The assembly of complex molecular architectures.

The design and synthesis of novel scaffolds.

The development of chiral ligands and organocatalysts.

While the constituent parts of the molecule, the chiral pyrrolidin-3-ol moiety and the thiophene-2-sulfonyl group, are individually important in medicinal chemistry and organic synthesis, there is a lack of published research that specifically details the synthetic applications of the combined molecule, this compound, in the manner required by the article's outline.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided structure and focuses solely on this compound due to the absence of specific data and research findings in the public domain.

Future Research Directions

Exploration of Novel and Sustainable Synthetic Methodologies

The continued development of efficient and environmentally benign synthetic routes is crucial for the advancement of medicinal chemistry. For (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol and its derivatives, future research will likely focus on moving beyond traditional synthetic methods towards more innovative and sustainable approaches.

Recent years have seen the development of new procedures to enhance regioselectivity, efficiency, and yield in the synthesis of thiophene (B33073) derivatives. bohrium.com These advancements include one-pot procedures, iodine-promoted heterocyclization, and multicomponent reactions. bohrium.com Metal-catalyzed heterocyclization, in particular, stands out as a powerful strategy for the regioselective and atom-economical synthesis of substituted heterocycles. bohrium.com The exploration of catalysts beyond traditional choices, such as rhodium for generating thiavinyl carbenes, could open new avenues for thiophene ring construction. bohrium.com

Furthermore, there is a growing interest in metal-free synthetic routes for thiophene derivatives. bohrium.com These methods, which can involve modifying substrates for Gewald-type reactions or utilizing domino reactions mediated by organocatalysts, offer a more sustainable alternative to metal-catalyzed processes. bohrium.com The application of such novel, efficient, and selective methods for constructing the thiophene ring will be a key area of future research for compounds like this compound. bohrium.com

Advanced Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which can significantly accelerate the drug discovery process. For thiophene sulfonamide derivatives, computational studies have been employed to investigate geometric parameters, hyperpolarizability, and other electronic properties. researchgate.net Such studies utilize methods like Density Functional Theory (DFT) to simulate FT-IR and UV-Vis spectra and to understand the stability and reactivity of these compounds. researchgate.net

Future research will likely involve the application of more advanced computational models to predict the synthetic accessibility and potential biological activity of novel derivatives of this compound. These predictive models can help to prioritize synthetic targets and reduce the number of unsuccessful experiments. By simulating molecular orbitals and energy gaps, researchers can gain insights into the electronic structure of these molecules, which in turn can inform the design of compounds with desired properties. researchgate.netnih.gov Molecular docking simulations can further aid in understanding the binding interactions of these compounds with biological targets, providing a rational basis for the design of more potent and selective molecules. nih.govnih.gov

Integration into Modular Synthesis Platforms

Modular synthesis has emerged as a powerful strategy for the rapid generation of diverse chemical libraries. This approach involves the assembly of complex molecules from smaller, interchangeable building blocks. A metal-free protocol for the modular synthesis of diverse α-thiofunctionalized-α′-carbonyl sulfoxonium ylides has been developed, demonstrating the potential of this approach for creating a wide range of sulfur-containing compounds. rsc.org

The scaffold of this compound is well-suited for integration into such modular synthesis platforms. The thiophene and pyrrolidine (B122466) rings can serve as core building blocks, to which a variety of functional groups can be appended. This would allow for the systematic exploration of the chemical space around this scaffold, leading to the rapid identification of derivatives with improved properties. This method offers a powerful and significant platform for the modular construction of thiofunctionalized compounds for use in synthetic and medicinal chemistry. rsc.org

Development of High-Throughput Synthesis and Screening Methods for Scaffold Discovery

High-throughput screening (HTS) has become an indispensable tool in modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. yu.edu This technology is crucial for identifying "hits"—molecules that show activity against a specific biological target. all-chemistry.com The advantages of HTS include the ability to select valuable compounds rapidly from a large number of samples with minimal human involvement. nih.gov

In the context of this compound, the development of high-throughput synthesis methods would allow for the creation of large libraries of related compounds. These libraries could then be subjected to HTS to identify molecules with interesting biological activities. all-chemistry.com Modern HTS platforms are equipped with robotic automation and integrated instrumentation, allowing for the screening of approximately 100,000 samples per day. all-chemistry.comcuanschutz.edu Furthermore, advances in mass spectrometry are enabling ultra-high-throughput screening (uHTS) of large and diverse compound libraries, with throughputs of more than 100,000 samples per day. bruker.com The application of these high-throughput technologies will be essential for exploring the full therapeutic potential of the this compound scaffold and discovering novel drug candidates. nih.govbruker.com

Q & A

Q. What are the key synthetic routes for (S)-1-(Thiophene-2-sulfonyl)-pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of the pyrrolidine core with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Critical steps include:

- Sulfonylation : Reaction at 0–25°C to avoid side reactions like over-sulfonylation .

- Chiral Resolution : Use of (S)-pyrrolidin-3-ol as a starting material or enzymatic resolution to ensure enantiopurity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of pyrrolidine to sulfonyl chloride) and inert atmospheres to prevent oxidation .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Methodological Answer :

- Chiral HPLC : Employ a Chiralpak AD-H column with a hexane/isopropanol mobile phase to separate enantiomers and verify >99% ee .

- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, particularly when heavy atoms (e.g., sulfur) enhance diffraction .

- Optical Rotation : Compare measured [α]D values with literature data for (S)-configured pyrrolidine derivatives .

Q. What are the primary biological targets or assays used to study this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinases or proteases due to the sulfonyl group’s electrophilic properties. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with tritiated ligands to measure IC₅₀ values .

- Cellular Toxicity : MTT assays in HEK-293 or HepG2 cells to assess cytotoxicity before functional studies .

Advanced Research Questions

Q. How does the thiophene sulfonyl group influence reactivity compared to phenyl or pyridine sulfonyl analogs?

- Methodological Answer :

- Electrophilicity : Thiophene’s electron-rich ring enhances sulfonyl group reactivity in nucleophilic substitutions (e.g., with amines) compared to phenyl analogs. Quantify via Hammett σ values (σ_thiophene ≈ -0.05 vs. σ_pyridine = +0.63) .

- Stability : Thiophene sulfonamides show lower hydrolytic stability in acidic conditions (t₁/₂ = 2 h at pH 2) versus pyridine derivatives (t₁/₂ > 24 h) .

- Applications : Preferable for prodrug design due to faster metabolic cleavage in vivo .

Q. What strategies mitigate racemization during the synthesis of (S)-configured derivatives?

- Methodological Answer :

- Low-Temperature Reactions : Conduct sulfonylation at ≤0°C to minimize base-induced epimerization .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield the hydroxyl group during harsh reactions .

- Enzymatic Methods : Lipase-catalyzed kinetic resolution (e.g., CAL-B) to recover unreacted (R)-enantiomer from racemic mixtures .

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3NYX for kinases). Validate docking poses with MD simulations (AMBER or GROMACS) .

- QSAR Models : Train models on pyrrolidine sulfonamide datasets to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic rotational barriers in sulfonamide bonds by observing coalescence temperatures .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., pyrrolidine H-2/H-4) and confirm stereochemistry via NOESY cross-peaks .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric impurities (e.g., des-sulfonated byproducts) with sub-ppm mass accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.